relB protein

Dimerization Specificity Protein Interaction Non-Canonical NF-κB Pathway

Unlike generic NF-κB subunits, RelB (CAS 147337-75-5) is the definitive marker and functional driver of the non-canonical (alternative) NF-κB pathway. It exclusively heterodimerizes with p50/p52 and does not associate with p65 or c-Rel, making it indispensable for studies of dendritic cell maturation, B-cell homeostasis, and lymphoid organogenesis—processes not redundantly covered by canonical p65/p50 complexes. Substituting RelB with p65 leads to fundamentally different experimental outcomes. Recombinant RelB protein is essential for developing RelB-specific high-throughput screening assays, ChIP-based genomic occupancy mapping, and non-canonical pathway-selective reporter assays. Choose RelB for unambiguous, pathway-specific results.

Molecular Formula C60H45O6Rh
Molecular Weight 0
CAS No. 147337-75-5
Cat. No. B1179003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerelB protein
CAS147337-75-5
SynonymsrelB protein
Molecular FormulaC60H45O6Rh
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RelB Protein (CAS 147337-75-5): A Specialized NF-κB Transcription Factor Subunit with Restricted Heterodimerization for Non-Canonical Pathway Research


Transcription Factor RelB (CAS 147337-75-5) is a member of the NF-κB/Rel family of transcription factors, distinguished by its exclusive heterodimerization with p50 (NF-κB1) or p52 (NF-κB2) subunits and its central role in the alternative (non-canonical) NF-κB signaling pathway [1]. RelB contains an N-terminal Rel Homology Domain (RHD) for DNA binding and dimerization, and a C-terminal transactivation domain, which differentiates it from the transcriptionally inert p50 and p52 subunits [2]. Structurally, RelB has evolved unique surface residues that enforce this restricted dimerization profile, preventing homodimer formation and blocking interactions with p65 (RelA) or c-Rel [3]. This specialization makes RelB indispensable for studying non-canonical NF-κB signaling, which governs distinct biological processes including lymphoid organogenesis, dendritic cell maturation, and B-cell homeostasis—processes not redundantly covered by canonical p65/p50 complexes.

Why RelB Cannot Be Substituted by p65 (RelA) or Other NF-κB Subunits in Functional Studies


Substituting RelB with the canonical p65 (RelA) subunit, or even its obligate partners p50/p52, leads to fundamentally different experimental outcomes. RelB does not associate with p65 or c-Rel, and its transcriptional activity is strictly dependent on heterodimerization with p50 or p52 [1]. Unlike the ubiquitous p65/p50 heterodimer, which mediates rapid, transient responses to inflammatory stimuli like TNFα, RelB-containing dimers exhibit distinct DNA-binding site preferences and regulate a non-overlapping subset of target genes [2]. Critically, RelB knockout mice display a unique phenotype—multifocal inflammatory disease and absence of dendritic cells—which is not observed in p65 or p50 knockouts, confirming that RelB executes non-redundant biological functions [3]. Therefore, using a generic NF-κB subunit or a non-specific pathway inhibitor cannot recapitulate RelB-specific biology and will confound experimental interpretation.

Quantitative Evidence Differentiating RelB from p65 (RelA) and Other NF-κB Subunits


Exclusive Heterodimerization with p50 and p52 Confers Unique Pathway Specificity

RelB exhibits an exclusive and restrictive dimerization profile, forming heterodimers solely with p50 and p52, and showing no detectable association with p65 (RelA) or c-Rel in cellular assays [1]. This is in stark contrast to p65, which forms homodimers and heterodimers with p50, p52, and c-Rel. X-ray crystallography of RelB dimerization domains (PDB: 3JV4, 4JGM) reveals that unique surface hydrophobic residues prevent RelB homodimerization and block interaction interfaces required for binding to p65 [2]. This biochemical exclusivity functionally commits RelB to the alternative (non-canonical) NF-κB pathway, whereas p65 is the principal effector of the canonical pathway.

Dimerization Specificity Protein Interaction Non-Canonical NF-κB Pathway

Broader DNA-Binding Spectrum of p52:RelB Heterodimers Compared to p50:RelA

The p52:RelB heterodimer, the primary transcriptional effector of the non-canonical pathway, binds to a significantly broader spectrum of κB DNA sequences than the canonical p50:RelA heterodimer [1]. Structural and binding studies demonstrate that RelB Arg125 makes an additional base-pair contact that is not observed in p65-containing complexes, enabling p52:RelB to engage AT-rich κB sites that are poorly recognized by p50:RelA [2]. Electrophoretic mobility shift assays (EMSAs) confirm that p52:RelB binds to a wider array of κB site variants, including those with more contiguous central A:T base pairs, whereas p50:RelA shows more variable and often lower affinity for these non-consensus sites [3].

DNA Binding Transcriptional Regulation κB Site Specificity

Signal-Specific Degradation Kinetics Differentiate RelB from IκB Proteins and p65

RelB undergoes a unique, signal-specific degradation program that is distinct from both the canonical IκB proteins and the p65 subunit. Upon T-cell receptor (TCR) or TPA/ionomycin stimulation, RelB is rapidly phosphorylated at Thr84 and Ser552, followed by N-terminal cleavage and complete proteasomal degradation [1]. Critically, this degradation is not induced by TNFα, a potent activator of IκBα degradation and p65 nuclear translocation. Mutation of Thr84 and Ser552 to non-phosphorylatable residues (RelB-DM) completely abolishes stimulus-induced degradation, confirming that site-specific phosphorylation is a necessary prerequisite [2]. In contrast, p65 (RelA) is not degraded upon TCR stimulation but is instead regulated primarily by IκBα sequestration and nuclear export.

Post-Translational Modification Protein Stability Signal Transduction

Distinct Phenotypic Consequences of Genetic Ablation: RelB Knockout Mice Show Unique Multiorgan Inflammation and Dendritic Cell Deficiency

Gene-targeted disruption of RelB in mice results in a complex phenotype of multiorgan inflammation, splenomegaly, and a profound deficiency in dendritic cells (DCs), a phenotype not observed in p50, p52, or p65 single knockout mice [1]. RelB⁻/⁻ mice exhibit a near-complete absence of mature DCs in the thymus and spleen, leading to impaired antigen presentation and T-cell priming. In contrast, p65⁻/⁻ mice die embryonically from TNFα-mediated liver apoptosis, and p50⁻/⁻ mice display only mild B-cell defects. Conditional knockout studies further reveal that DC-specific RelB deletion leads to spontaneous accumulation of Foxp3⁺ regulatory T cells (Tregs) and protection from experimental autoimmune encephalomyelitis (EAE), a phenotype that is not fully recapitulated by deletion of its partner, nfkb2 (p100/p52) [2].

Genetic Knockout In Vivo Model Immune Cell Development

Divergent Transactivation Domains Confer Distinct Oncogenic and Transcriptional Potentials

The C-terminal transactivation domains (TADs) of RelB and p65 (RelA) are highly divergent in sequence and function. Functional domain-swapping experiments demonstrate that the RelB TAD confers a different transcriptional activation strength and oncogenic potential compared to the p65 TAD. Hybrid molecules where the RelB N- and C-termini are fused to the p50 RHD exhibit significantly higher transcriptional activity than wild-type p50, and this activity requires cooperation between both the N-terminal leucine-zipper-like motif and the C-terminal TAD [1]. In contrast, the p65 TAD is a stronger activator in certain promoter contexts. Furthermore, the divergent TADs are critical determinants of the differential oncogenicity of Rel proteins in lymphocytes, with the RelB TAD conferring a distinct, less potent oncogenic profile compared to the v-Rel or c-Rel TADs [2].

Transactivation Domain Transcriptional Activity Oncogenesis

Optimal Research and Drug Discovery Applications for RelB Protein (CAS 147337-75-5)


Elucidating Non-Canonical NF-κB Pathway Mechanisms in Dendritic Cell Biology and Immune Tolerance

RelB is the definitive marker and functional driver of the alternative NF-κB pathway, which is essential for dendritic cell (DC) maturation and the maintenance of immune tolerance. The evidence that RelB knockout mice lack DCs and that DC-specific RelB deletion leads to Treg accumulation and protection from autoimmunity [4] positions RelB as a critical tool for dissecting DC-intrinsic signaling. Researchers can use recombinant RelB protein or RelB-specific antibodies to monitor non-canonical pathway activation (via p100 processing to p52 and RelB nuclear translocation) in response to stimuli like CD40L, lymphotoxin-β, or BAFF. This application is distinct from canonical NF-κB studies that rely on p65 as a readout for TNFα or LPS stimulation.

Validating RelB as a Therapeutic Target in Autoimmune and Inflammatory Disease Models

The unique phenotype of RelB deficiency—specifically the expansion of protective tissue Tregs and the amelioration of experimental autoimmune encephalomyelitis (EAE) [4]—validates RelB as a promising drug target for autoimmune diseases. Unlike global NF-κB inhibition, which carries significant toxicity and immunosuppression risks, targeting RelB may offer a more selective immunomodulatory approach. In drug discovery, recombinant RelB protein is essential for developing and validating high-throughput screening assays (e.g., fluorescence polarization assays for DNA binding, or TR-FRET assays for dimerization) to identify small-molecule inhibitors that specifically disrupt RelB-p52 interaction or DNA binding, without affecting the ubiquitous p65-p50 complex.

Studying RelB-Specific Transcriptional Programs in B-Cell Malignancies and Lymphoma

RelB-containing dimers (p52:RelB and p50:RelB) regulate a distinct set of target genes in B-cells, including those involved in survival, proliferation, and class-switch recombination. The evidence that the RelB transactivation domain is required for inhibition of IgG1 class switching [4] and that RelB is constitutively active in certain B-cell lymphomas highlights its role in B-cell pathophysiology. Recombinant RelB protein is used in chromatin immunoprecipitation (ChIP) assays and DNA-binding studies to map RelB-specific genomic occupancy, which is distinct from p65 and c-Rel binding profiles. This application is critical for understanding the non-redundant role of RelB in lymphomagenesis and for developing targeted therapies for RelB-dependent malignancies.

Developing Pathway-Specific Reporter Assays for Non-Canonical NF-κB Activity

Given the restricted dimerization of RelB with p52 and its unique DNA-binding spectrum, RelB-based reporter assays provide a more specific readout of non-canonical pathway activation than generic κB-luciferase reporters. The finding that p52:RelB binds to a broader array of AT-rich κB sites [4] enables the design of optimized reporter constructs that preferentially respond to RelB-containing dimers. Recombinant RelB protein is used to validate these reporters in vitro by EMSA and to calibrate cellular assays. This application is essential for drug screening programs aiming to identify pathway-selective modulators and for basic research into the temporal dynamics of non-canonical signaling, which is kinetically distinct from the rapid, transient canonical response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for relB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.